5-Bromo-1-ethyl-1H-pyrazole
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Overview
Description
5-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a bromine atom attached to the carbon at position 5. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Mechanism of Action
Target of Action
5-Bromo-1-ethyl-1H-pyrazole is a pyrazole derivative. Pyrazoles are known to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazoles, in general, are known to interact with various biological targets due to their versatile structure . The bromine atom attached to the 5th position of the ring could potentially enhance the compound’s reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-1H-pyrazole typically involves the bromination of 1-ethyl-1H-pyrazole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds as follows:
- Dissolve 1-ethyl-1H-pyrazole in an inert solvent.
- Add bromine or N-bromosuccinimide slowly to the solution while stirring.
- Allow the reaction to proceed at room temperature until completion.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, reducing the formation of by-products and improving the overall purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of 5-amino-1-ethyl-1H-pyrazole, 5-thio-1-ethyl-1H-pyrazole, and 5-alkoxy-1-ethyl-1H-pyrazole.
Oxidation Reactions: Formation of this compound-3-carboxylic acid.
Reduction Reactions: Formation of 5-bromo-1-ethyl-1,2-dihydro-1H-pyrazole.
Scientific Research Applications
5-Bromo-1-ethyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agrochemicals: It is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Material Science: It is employed in the synthesis of functional materials, including organic semiconductors and dyes.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloro-1-ethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness
5-Bromo-1-ethyl-1H-pyrazole is unique due to the presence of both the bromine atom and the ethyl group, which influence its chemical reactivity and biological activity. The bromine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The ethyl group provides steric hindrance, affecting its binding interactions with biological targets.
Properties
IUPAC Name |
5-bromo-1-ethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-2-8-5(6)3-4-7-8/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZXPXCEJYMOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680497 |
Source
|
Record name | 5-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268334-99-1 |
Source
|
Record name | 5-Bromo-1-ethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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